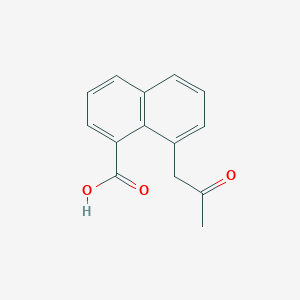
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a selective inhibitor of Src family kinases, which play a critical role in various cellular processes, including cell proliferation, differentiation, and migration. PP2 has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
作用机制
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation and migration of cancer cells by disrupting the signaling pathways involved in cell growth and metastasis. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine also inhibits the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation of smooth muscle cells, which is a key process in the development of cardiovascular diseases.
实验室实验的优点和局限性
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has several advantages for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is a highly selective inhibitor of Src family kinases, which allows for the specific targeting of these kinases without affecting other signaling pathways. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is also a small molecule inhibitor, which allows for easy delivery and penetration into cells. However, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has some limitations for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has a relatively short half-life, which requires frequent dosing in in vivo experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can also have off-target effects at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in scientific research. One potential direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other cellular processes beyond cancer, inflammation, and cardiovascular diseases. Additionally, the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in combination with other inhibitors or chemotherapeutic agents could enhance its therapeutic efficacy in cancer and other diseases.
合成方法
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 2-aminopyrimidine with ethyl acetoacetate to form 2,4-dihydroxy-5-(1-piperidinylcarbonyl)pyrimidine. The second step involves the reaction of the intermediate product with phenylisocyanate to form the final product, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine.
科学研究应用
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have potential therapeutic applications in cardiovascular diseases by inhibiting the proliferation of smooth muscle cells.
属性
IUPAC Name |
(2-phenylpyrimidin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-9-5-2-6-10-19)14-11-17-15(18-12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILMKRIQFOBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

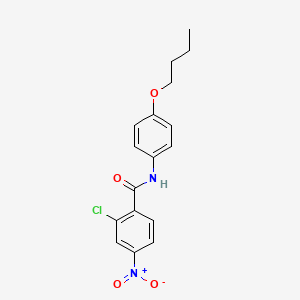
![N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4927348.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
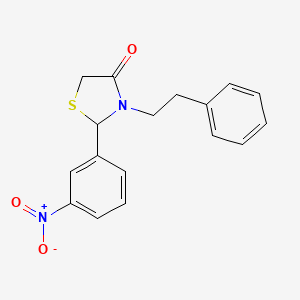

![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
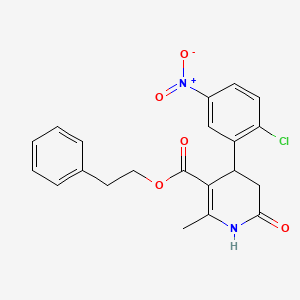
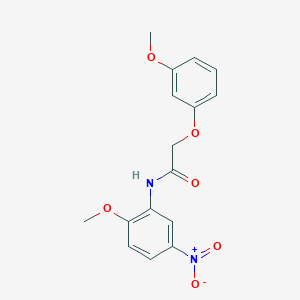
![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
